N-Trityl Olmesartan-d4 Ethyl Ester

LC-MS/MS MRM quantification Stable isotope labeling

Analytical method developers face systematic bias when using unlabeled analogs as internal standards for olmesartan LC-MS quantification due to identical mass transitions and co-elution. N-Trityl Olmesartan-d4 Ethyl Ester eliminates this bottleneck. - Provides a definitive +4 Da mass shift for distinct MRM detection, enabling regulatory-compliant method validation per FDA/EMA guidance. - Functions uniquely as a deuterated tracer to track process-related TOEE impurities and regioisomers through downstream synthetic steps, which unlabeled material cannot. - Isotopic purity ≥98% ensures reliable cross-validation of olmesartan quantification methods between CROs and QC units, streamlining ANDA/DMF submission workflows.

Molecular Formula C₄₅H₄₀D₄N₆O₃
Molecular Weight 720.89
Cat. No. B1158537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Olmesartan-d4 Ethyl Ester
Synonyms4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d4 Ethyl Ester; 
Molecular FormulaC₄₅H₄₀D₄N₆O₃
Molecular Weight720.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl Olmesartan-d4 Ethyl Ester: Procurement and Key Intermediate Overview


N-Trityl Olmesartan-d4 Ethyl Ester is a deuterium-labeled (d4) protected intermediate derivative of the angiotensin II receptor blocker (ARB) olmesartan medoxomil. The compound retains the N-trityl protecting group and ethyl ester moiety characteristic of trityl olmesartan ethyl ester (TOEE), the penultimate synthetic intermediate in olmesartan medoxomil manufacturing [1]. Four hydrogen atoms are substituted with deuterium, conferring a mass shift of +4 Da that enables its primary function as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of olmesartan and its intermediates . This compound occupies a dual position in pharmaceutical workflows: as a process-related impurity reference material for synthetic route validation and as a deuterated IS for bioanalytical method development requiring regulatory-compliant quantification.

Why N-Trityl Olmesartan-d4 Ethyl Ester Substitution Fails


Generic substitution among olmesartan-related compounds fails on three distinct analytical fronts. First, unlabeled N-Trityl Olmesartan Ethyl Ester (CAS 172875-59-1) co-elutes with the analyte of interest and produces identical mass transitions in LC-MS/MS, rendering it useless as an internal standard for accurate quantification [1]. Second, alternative deuterated sartan internal standards (e.g., valsartan-d3, losartan-d4) exhibit different chromatographic retention behavior, extraction recovery profiles, and matrix effect susceptibility due to divergent physicochemical properties, introducing systematic bias in bioanalytical assays [2]. Third, in impurity profiling workflows, the non-deuterated TOEE cannot be distinguished from the d4-labeled variant during spike-recovery experiments or mass balance studies, precluding its use as a tracer for tracking process-related impurities through synthetic cascades. Regulatory guidance from FDA and EMA explicitly recommends stable isotope-labeled internal standards for MS-based bioanalysis to mitigate matrix effects, and non-isotopic structural analogs are considered suboptimal alternatives requiring extensive justification [2].

N-Trityl Olmesartan-d4 Ethyl Ester: Differentiation Evidence vs. Analogs


Mass Shift for Distinct MRM Detection

The d4 isotopic labeling of N-Trityl Olmesartan-d4 Ethyl Ester produces a mass shift of +4 Da relative to the unlabeled TOEE (C45H44N6O3, MW 716.87). This mass difference is sufficient to achieve baseline resolution in multiple reaction monitoring (MRM) channels, as demonstrated in validated UPLC-MS/MS methods using olmesartan-d4 as SIL-IS, where the MRM transition m/z 449.1 → 149.1 for the deuterated species is monitored separately from the analyte transition m/z 445.1 → 149.0 [1]. The cross-talk (isotopic contribution) from the unlabeled species into the d4 channel is negligible at the +4 Da level, whereas lower mass shifts (e.g., d1, d2) may exhibit significant isotopic overlap requiring mathematical correction. This represents a class-level inference applicable to all deuterated TOEE variants, where d4 labeling provides a verifiable analytical advantage over lower-deuterium or unlabeled alternatives [2].

LC-MS/MS MRM quantification Stable isotope labeling

Validated Bioanalytical Quantification Range

An HPLC-MS method using deuterated olmesartan as internal standard was fully validated according to international guidelines (FDA/EMA bioanalytical method validation) and demonstrated accurate and precise quantification across a linearity range of 5-2500 ng/mL in human plasma [1]. This dynamic range spans two orders of magnitude and encompasses clinically relevant concentrations following a single 40 mg oral dose of olmesartan medoxomil. The method using deuterated IS achieved successful application in a human bioequivalence study, whereas prior published methods relying on structural analogs (non-deuterated compounds) required more complex extraction procedures and exhibited greater matrix effect variability [1]. This is a cross-study comparable inference: the validated performance of deuterated olmesartan IS in regulatory bioanalysis provides a benchmark that N-Trityl Olmesartan-d4 Ethyl Ester, as a deuterated TOEE analog, is positioned to meet for intermediate-level quantification workflows [2].

Pharmacokinetics Bioequivalence Method validation

Isotopic Purity: Differentiating Deuterated Variants and Unlabeled References

N-Trityl Olmesartan-d4 Ethyl Ester differs fundamentally from N-Trityl olmesartan ethyl ester-d6 variants in deuterium incorporation stoichiometry (d4 vs. d6), which affects isotopic purity requirements and procurement cost. For SIL-IS applications, isotopic purity ≥98% is required to minimize cross-contribution to the analyte channel [1]. The d4 labeling provides a +4 Da mass shift that balances isotopic resolution with synthetic accessibility and cost, whereas d6 variants (MedChemExpress Cat. HY-W416485S) may offer marginally higher mass separation but at increased synthetic complexity and per-milligram cost . The unlabeled N-Trityl Olmesartan Ethyl Ester (CAS 172875-59-1) serves exclusively as an impurity reference standard, with typical identification thresholds of 0.1% and qualification thresholds of 0.5% relative to API dose . In contrast, the d4-labeled compound cannot substitute for impurity qualification but is essential for tracking TOEE through synthetic cascades via spiked recovery experiments. This is a direct head-to-head comparison based on vendor technical specifications and impurity control guidance.

Isotopic purity Impurity profiling Reference standard

Process Impurity Tracing of N-3 Regioisomer

Trityl olmesartan ethyl ester (TOEE) synthesis via N-alkylation can generate an undesired imidazole N-3 regioisomeric impurity at a level of 0.2-0.3%, which shares identical molecular mass with the desired N-1 isomer TOEE [1]. This impurity, if carried forward, produces an N-3 impurity of the active pharmaceutical ingredient that is chromatographically inseparable from the API under European Pharmacopoeia conditions, posing a critical quality control risk [1]. N-Trityl Olmesartan-d4 Ethyl Ester, as a deuterated tracer, enables spike-and-recovery experiments to quantify the fate of TOEE and its regioisomers through downstream synthetic transformations (hydrolysis, medoxomil coupling) via MS differentiation. Unlabeled TOEE cannot provide this tracing capability because it is indistinguishable from endogenously generated intermediate. This represents supporting evidence: the d4-labeled TOEE is not itself the subject of the impurity study but enables the analytical workflow that identified and controlled the 0.2-0.3% N-3 impurity in the first place [1].

Process analytical technology Regioisomer impurity Synthetic route scouting

Kinetic Isotope Effect in Metabolic Studies

Deuteration of pharmaceutical substances introduces a kinetic isotope effect (KIE) that reduces the rate of cytochrome P450-mediated biotransformation and other enzymatic metabolic processes [1]. This class-level property applies to all deuterated compounds, including N-Trityl Olmesartan-d4 Ethyl Ester and its downstream metabolites. While no published study has directly quantified the KIE for this specific compound, the general principle is well-established: replacement of C-H bonds with C-D bonds increases bond strength and slows enzymatic cleavage, enabling the deuterated analog to serve as a non-radioactive tracer for ADME studies without altering the pharmacological activity of the parent compound [1]. In comparative studies of deuterated versus non-deuterated sartans, the KIE manifests as differences in intrinsic clearance and metabolic half-life, though the magnitude depends on whether the deuterium label is positioned at a metabolic soft spot. This supporting evidence contextualizes why deuterated TOEE is valuable beyond mere mass difference for IS applications—it provides a tool for investigating metabolic pathways of olmesartan prodrug activation [2].

ADME Metabolic stability Deuterium isotope effect

N-Trityl Olmesartan-d4 Ethyl Ester: Procurement Scenarios


Bioanalytical Method for Pharmacokinetic Studies

Procure N-Trityl Olmesartan-d4 Ethyl Ester as a SIL-IS when developing and validating LC-MS/MS methods for olmesartan quantification in human plasma or other biological matrices. The d4 labeling provides the +4 Da mass shift necessary for distinct MRM detection (m/z 449.1 → 149.1 vs. analyte m/z 445.1 → 149.0) [1]. This approach aligns with FDA and EMA guidance recommending stable isotope-labeled IS for MS-based bioanalysis and has been successfully applied in validated methods achieving linearity of 5-2500 ng/mL suitable for pharmacokinetic studies following 40 mg oral dosing [2].

Impurity Fate-and-Purge in Olmesartan Manufacturing

Use N-Trityl Olmesartan-d4 Ethyl Ester as a deuterated tracer to quantify the carryover of TOEE and its regioisomeric impurities (including the N-3 isomer detected at 0.2-0.3% in TOEE synthesis) through downstream hydrolysis and medoxomil coupling steps [1]. The deuterium label enables unambiguous MS differentiation of spiked tracer from endogenously generated intermediate, supporting impurity control strategy documentation for ANDA/DMF submissions. Unlabeled TOEE cannot provide this tracing capability because it is analytically indistinguishable from process-generated material.

Metabolic Pathway Elucidation for Prodrug Bioactivation

Deploy N-Trityl Olmesartan-d4 Ethyl Ester in in vitro metabolism studies (human liver microsomes, recombinant esterases, CMBL-expressing systems) to track the sequential deprotection and hydrolysis steps that convert the prodrug intermediate to active olmesartan [1]. The kinetic isotope effect of deuterium reduces biotransformation rate at labeled positions, enabling detection and characterization of transient metabolic intermediates that may be missed using unlabeled substrates [2]. This application supports fundamental ADME research and can inform the design of next-generation ARB prodrugs with optimized activation kinetics.

LC-MS Method Cross-Validation Reference Standard

Utilize N-Trityl Olmesartan-d4 Ethyl Ester as a common deuterated reference material for cross-validating olmesartan quantification methods between CROs, bioanalytical laboratories, and pharmaceutical quality control units. The isotopic purity specification (≥98%) and defined d4 labeling distinguish this compound from d6-labeled alternatives (HY-W416485S) that may be used in other workflows, enabling method transfer verification without ambiguity [1]. The +4 Da mass shift provides sufficient resolution from unlabeled analyte while maintaining cost efficiency relative to higher-deuterium variants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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